REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#N)=[CH:5][N:4]=1.Cl.NNC(N)=[O:15].C([O-])(=O)C.[Na+].C(O)C>[Ni].O>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([CH:9]=[O:15])=[CH:7][CH:8]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
61.26 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1)C#N
|
Name
|
|
Quantity
|
76.4 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(=O)N
|
Name
|
|
Quantity
|
74.92 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated to a volume of 500 ml, water (1,000 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with water
|
Type
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DISSOLUTION
|
Details
|
dissolved in 10% hydrochloric acid (1,000 ml)
|
Type
|
ADDITION
|
Details
|
Formaldehyde solution (36% w/v, 450 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
was added to a solution of sodium acetate (298.5 g) in water (900 ml)
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the combined extracts were successively washed with aqueous potassium carbonate and water
|
Type
|
CUSTOM
|
Details
|
were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |